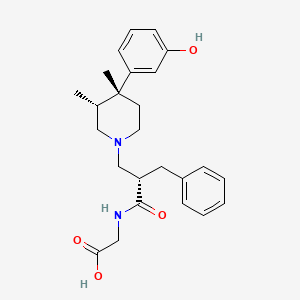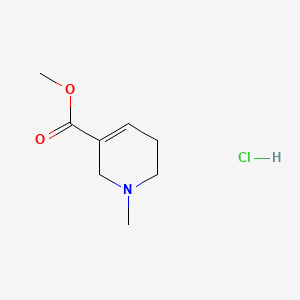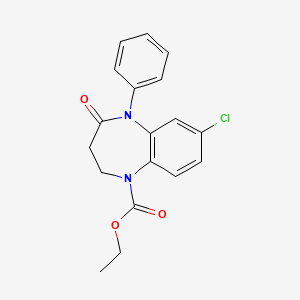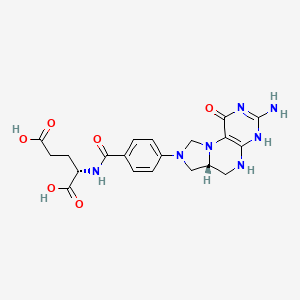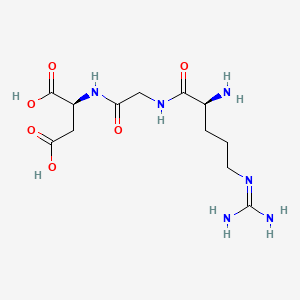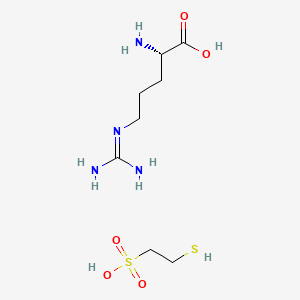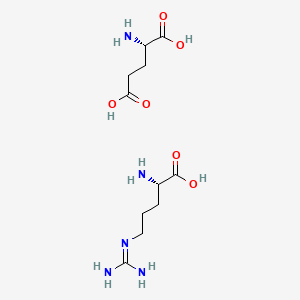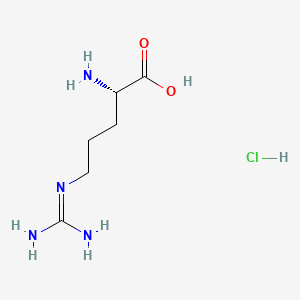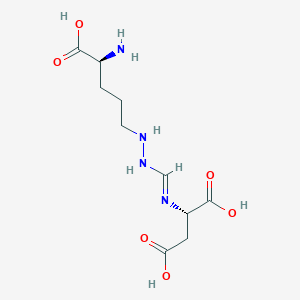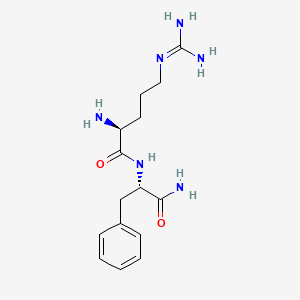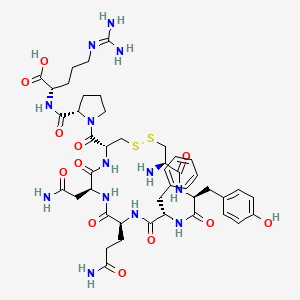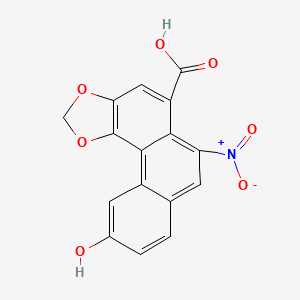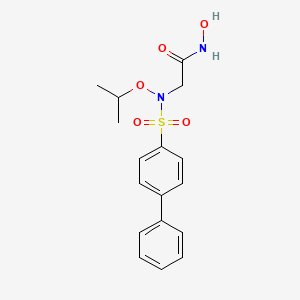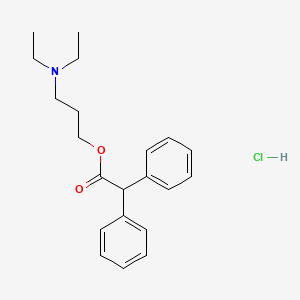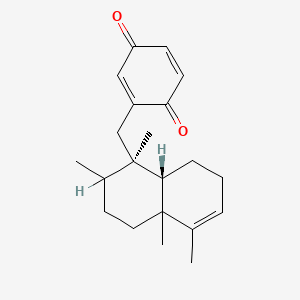
阿伐酮
描述
Avarone is a sesquiterpene quinone compound derived from the marine sponge Dysidea avara. It is known for its diverse biological activities, including antitumor, antibacterial, antifungal, and antiparasitic properties . Avarone has garnered significant interest in scientific research due to its potential therapeutic applications and unique chemical structure.
科学研究应用
作用机制
Target of Action
Avarone, a sesquiterpene quinone obtained from the marine sponge Dysidea avara, has been identified to primarily target Protein Tyrosine Phosphatase 1B (PTP1B) and Aldose Reductase . PTP1B is the main negative regulator of the insulin receptor, while Aldose Reductase (AKR1B1) is an enzyme involved in the development of diabetic complications .
Mode of Action
Avarone interacts with its targets in a unique way. It inhibits PTP1B, thereby improving insulin sensitivity and mitochondrial activity in cells . When administered alone, Avarone acts as an insulin-mimetic agent . Additionally, Avarone acts as a tight binding inhibitor of Aldose Reductase (AKR1B1) .
Biochemical Pathways
The primary biochemical pathway affected by Avarone is the insulin signaling pathway . By inhibiting PTP1B, Avarone enhances the insulin signaling pathway, leading to improved insulin sensitivity . This can have significant downstream effects, including enhanced glucose uptake and metabolism.
Result of Action
The molecular and cellular effects of Avarone’s action are primarily related to its insulin-sensitizing and mimetic activity . It improves insulin sensitivity and enhances mitochondrial activity in cells . Moreover, Avarone has been shown to have potent antileukemic activity .
Action Environment
The action, efficacy, and stability of Avarone could potentially be influenced by various environmental factors. While specific studies on Avarone are lacking, research in the broader field suggests that factors such as temperature, pH, and presence of other compounds can impact the action of bioactive compounds
生化分析
Biochemical Properties
Avarone interacts with several enzymes and proteins, playing a significant role in biochemical reactions. It has been found to inhibit Protein Tyrosine Phosphatase 1B (PTP1B), the main negative regulator of the insulin receptor . This interaction enhances insulin sensitivity and improves mitochondrial activity in cells . Avarone also acts as a tight binding inhibitor of aldose reductase (AKR1B1), an enzyme involved in the development of diabetic complications .
Cellular Effects
Avarone exerts various effects on different types of cells and cellular processes. It has been shown to improve insulin sensitivity and mitochondrial activity in C2C12 cells . When administered alone, avarone acts as an insulin-mimetic agent . It also has a dose-dependent inhibitory effect on the replication of the human T-lymphotropic retrovirus, showing a significant cytoprotective effect on infected H9 cells .
Molecular Mechanism
The molecular mechanism of avarone involves its interaction with biomolecules and its influence on gene expression. Avarone inhibits PTP1B, thereby enhancing insulin sensitivity . It also acts as a tight binding inhibitor of aldose reductase, affecting gene expression related to the development of diabetic complications .
Metabolic Pathways
Avarone is involved in several metabolic pathways. It inhibits PTP1B, a key player in the insulin signaling pathway . It also inhibits aldose reductase, an enzyme involved in the polyol pathway .
准备方法
Synthetic Routes and Reaction Conditions: Avarone can be synthesized from its hydroquinone derivative, avarol, through an oxidation process. The oxidation of avarol to avarone is typically carried out using oxidizing agents such as ferric chloride or potassium ferricyanide . The reaction conditions involve maintaining a controlled temperature and pH to ensure the selective formation of avarone.
Industrial Production Methods: Industrial production of avarone involves the extraction of avarol from the marine sponge Dysidea avara, followed by its chemical oxidation to avarone. The extraction process includes solvent extraction using organic solvents like diethyl ether, followed by purification through column chromatography . The purified avarol is then oxidized to avarone under controlled conditions.
Types of Reactions:
Oxidation: Avarone can undergo further oxidation to form various quinone derivatives.
Reduction: Avarone can be reduced back to avarol using reducing agents such as sodium borohydride.
Substitution: Avarone can participate in nucleophilic substitution reactions, where nucleophiles such as thiols or amines add to the quinone ring.
Common Reagents and Conditions:
Oxidation: Ferric chloride, potassium ferricyanide.
Reduction: Sodium borohydride.
Substitution: Thiols, amines.
Major Products Formed:
Oxidation: Various quinone derivatives.
Reduction: Avarol.
Substitution: Substituted avarone derivatives such as 4’-propylthioavarone, 4’-octylthioavarone.
相似化合物的比较
Avarone is structurally related to other sesquiterpene quinones and hydroquinones derived from marine sponges. Some similar compounds include:
Avarol: The hydroquinone derivative of avarone, known for its antioxidant and anti-inflammatory properties.
Nakijiquinones: Natural derivatives of avarone that act as tyrosine kinase inhibitors.
Smenamide A and B: Compounds isolated from Smenospongia aurea, known for their cytotoxic effects against cancer cells.
Avarone stands out due to its dual inhibitory activity on protein tyrosine phosphatase 1B and aldose reductase, making it a unique multitarget agent with potential therapeutic applications .
属性
IUPAC Name |
2-[[(1R,2S,4aS,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]cyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O2/c1-14-6-5-7-19-20(14,3)11-10-15(2)21(19,4)13-16-12-17(22)8-9-18(16)23/h6,8-9,12,15,19H,5,7,10-11,13H2,1-4H3/t15-,19+,20+,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRHEJGLNUDEEH-LWILDLIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C1(C)CC3=CC(=O)C=CC3=O)CCC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=CC(=O)C=CC3=O)CCC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40203851 | |
| Record name | Avarone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40203851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55303-99-6 | |
| Record name | (+)-Avarone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55303-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Avarone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055303996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Avarone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40203851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Avarone, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZR36JQ984T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


